molecular formula C12H21NO11 B8496329 Chondrosine CAS No. 499-14-9

Chondrosine

Cat. No. B8496329
CAS RN: 499-14-9
M. Wt: 355.29 g/mol
InChI Key: WNWNYJSOBYTXFA-IJYCYIJYSA-N
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Description

Chondrosine is a disaccharide unit of chondroitins 4-sulfate and 6-sulfate . It is also known as 2-Amino-2-deoxy-3-O-β-D-glucopyranurosyl-D-galactose .


Synthesis Analysis

The bioavailability of chondrosine was evaluated by its direct measurement as found in the blood plasma following removal of plasma proteins by perchloric acid . The postcolumn HPLC determination of chondrosine was performed on an SCX column (6mm i.d. 150mm), 0.35mol/l boric acid (pH 5.2 adjusted by 0.1mol/l NaOH) as an eluent (0.9ml/min), 0.5% 2-cyanoacetamide and 1.0 M NaOH as fluorogenic reagents (0.25ml/min each) with a fluorescence detector (ex. 331nm, em. 383nm) .


Molecular Structure Analysis

The molecular formula of Chondrosine is C12H21NO11 . The structure of chondrosine monohydrate was determined by an X-ray study . The zwitter-ionic character of the molecule and the intermolecular hydrogen bondings stabilize the crystal structure .


Chemical Reactions Analysis

Chondrosine was absorbed after oral administration with two phases having two maximum values, 7.8±5.4 and 4.0±1.9 at 15μg/ml and 120min, respectively; it disappeared from the blood flow very quickly after intravenous administration .


Physical And Chemical Properties Analysis

Chondrosine is a compound with a molecular weight of 355.30 . It forms crystals from aqueous ethanol .

Safety And Hazards

The safety data sheet for Chondrosine indicates that it has certain hazards, but the specific details are not provided .

Future Directions

While there is ongoing research into the properties and potential applications of Chondrosine, specific future directions are not clearly outlined in the available literature .

properties

CAS RN

499-14-9

Product Name

Chondrosine

Molecular Formula

C12H21NO11

Molecular Weight

355.29 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22)/t3-,4+,5-,6-,7-,8+,9+,10-,12+/m0/s1

InChI Key

WNWNYJSOBYTXFA-IJYCYIJYSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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